5-Ethyl-4-phenyloct-5-en-2-one

説明

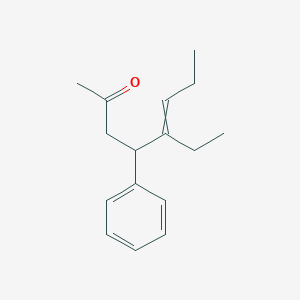

5-Ethyl-4-phenyloct-5-en-2-one is an organic compound featuring an eight-carbon chain (octene backbone) with a ketone group at position 2, an ethyl substituent at position 5, and a phenyl group at position 2. The double bond between carbons 5 and 6 (oct-5-en) introduces stereochemical possibilities (E/Z isomerism) and influences its reactivity.

Key structural features:

- Ketone group: Enhances polarity and hydrogen-bonding capacity.

- Ethyl substituent: Contributes to hydrophobicity and steric effects.

特性

CAS番号 |

649766-42-7 |

|---|---|

分子式 |

C16H22O |

分子量 |

230.34 g/mol |

IUPAC名 |

5-ethyl-4-phenyloct-5-en-2-one |

InChI |

InChI=1S/C16H22O/c1-4-9-14(5-2)16(12-13(3)17)15-10-7-6-8-11-15/h6-11,16H,4-5,12H2,1-3H3 |

InChIキー |

XDTOWEKYKIBJBG-UHFFFAOYSA-N |

正規SMILES |

CCC=C(CC)C(CC(=O)C)C1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

5-エチル-4-フェニルオクト-5-エン-2-オンの合成は、いくつかの方法によって達成できます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、4-フェニルブタナールと2-エチルヘキサナールのアルドール縮合反応です。反応は通常、還流条件下で行われ、所望の生成物の形成を促進します。

工業的生産方法

工業的な設定では、5-エチル-4-フェニルオクト-5-エン-2-オンの生産には、反応条件を最適化し、収率を向上させるために、連続フローリアクターを使用することが含まれる場合があります。パラジウムまたはニッケルなどの触媒は、反応の効率を高めるために使用できます。その後、生成物は蒸留またはクロマトグラフィー技術によって精製され、高純度の化合物が得られます。

化学反応の分析

科学研究の用途

5-エチル-4-フェニルオクト-5-エン-2-オンは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、酵素触媒反応と代謝経路に関する研究で使用される可能性があります。

産業: 香料、香料、その他の特殊化学品の製造に使用されます。

科学的研究の応用

5-Ethyl-4-phenyloct-5-en-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

作用機序

類似の化合物との比較

類似の化合物

- 4-フェニルブタナール

- 2-エチルヘキサナール

- 4-フェニル-2-ブタノン

独自性

5-エチル-4-フェニルオクト-5-エン-2-オンは、エチル基、フェニル基、およびオクトノン構造の組み合わせが特徴です。このユニークな組み合わせは、明確な化学的および物理的特性を付与し、研究や産業における特定の用途に価値があります。

類似化合物との比較

Compound 1: (Z)-5-(4-Hydroxybenzylidene)-2-phenylthiazol-4(5H)-one ()

- Structural Differences: Contains a thiazolone core (heterocyclic ring) vs. the linear octenone backbone of the target compound. Features a 4-hydroxybenzylidene substituent instead of an ethyl group.

- Synthesis and Purification: Purified using ethyl acetate/hexane (1:1) or chloroform/methanol (70:1), indicating moderate polarity . Contrasts with the likely nonpolar purification requirements for this compound due to its alkyl and aryl groups.

- Reactivity :

- The thiazolone ring and conjugated benzylidene group may enhance electrophilic reactivity compared to the isolated ketone in the target compound.

Compound 2: 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one ()

- Structural Differences: Pyrazolone ring replaces the octenone chain. Includes a 4-fluorophenyl group and phenoxy substituent, introducing electronegative and steric effects.

- Crystallographic Data: The pyrazolone ring adopts a planar conformation stabilized by intramolecular hydrogen bonding .

- Functional Implications :

- Fluorine substituents often enhance metabolic stability and bioavailability, a feature absent in the target compound.

Compound 3: 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-4-hydroxy-2,5-dihydro-1,3-thiazol-2-one ()

- Structural Differences :

- Thiazolidinedione core with a pyridinyl-ethoxy-phenyl substituent.

- Contains a hydroxy group, increasing polarity vs. the target compound’s hydrophobic ethyl and phenyl groups.

- Biological Relevance: Thiazolidinediones are known for antidiabetic activity (e.g., rosiglitazone), suggesting that structural analogs like Compound 3 may target peroxisome proliferator-activated receptors (PPARs) . The target compound’s lack of a heterocyclic pharmacophore limits its direct comparison in this context.

Data Table: Comparative Properties

| Property | This compound | Compound 1 (Thiazolone) | Compound 2 (Pyrazolone) | Compound 3 (Thiazolidinedione) |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₂₀O | C₁₆H₁₁NO₂S | C₁₇H₁₃FN₂O₂ | C₁₉H₂₁N₂O₃S |

| Key Functional Groups | Ketone, ethyl, phenyl | Thiazolone, benzylidene | Pyrazolone, 4-fluorophenyl | Thiazolidinedione, pyridinyl |

| Polarity | Low (alkyl/aryl-dominated) | Moderate (heterocycle) | Moderate (fluorine) | High (hydroxy, heterocycle) |

| Potential Applications | Synthetic intermediate | Antimicrobial research | Crystallography studies | Antidiabetic drug development |

生物活性

5-Ethyl-4-phenyloct-5-en-2-one, with the molecular formula C16H22O, is an organic compound notable for its unique structure combining an ethyl group, a phenyl group, and an octenone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The compound has the following properties:

| Property | Value |

|---|---|

| CAS No. | 649766-42-7 |

| Molecular Weight | 230.34 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C16H22O/c1-4-9-14(5-2)16(12-13(3)17)15-10-7-6-8-11-15/h6-11,16H,4-5,12H2,1-3H3 |

| Canonical SMILES | CCC=C(CC)C(CC(=O)C)C1=CC=CC=C1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as a ligand that binds to various receptors or enzymes, modulating their activity. Research indicates that it can influence metabolic pathways and enzyme-catalyzed reactions, which are crucial for cellular functions .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. For example, it has shown effectiveness against certain bacterial strains in vitro. The mechanism behind this activity may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions within the bacteria.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in biological systems, which is significant for preventing cellular damage and related diseases .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The compound's ability to disrupt the cell wall integrity was noted as a primary mechanism of action.

- Anti-inflammatory Activity : In a controlled laboratory setting, researchers observed that treatment with this compound significantly reduced TNF-alpha levels in human macrophages exposed to lipopolysaccharides (LPS), indicating its potential role in managing inflammatory responses.

- Oxidative Stress Reduction : A recent study highlighted the compound's ability to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase in cultured human cells exposed to oxidative stressors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。